![molecular formula C21H33NO2 B10822325 [(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/no-structure.png)
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986104 derivative 12 is a synthetic organic compound known for its role as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has shown significant immunomodulatory potential, making it a subject of interest in pharmacological research .
Vorbereitungsmethoden
The synthesis of BMS-986104 derivative 12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final step involves the addition of the ethoxypropyl side chain . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
BMS-986104 derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
BMS-986104 derivative 12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of biased agonists and their interactions with receptors.
Biology: The compound is utilized in research to understand the mechanisms of lymphocyte migration and sequestration.
Medicine: BMS-986104 derivative 12 is being investigated for its potential in treating autoimmune diseases and conditions involving excessive immune responses.
Wirkmechanismus
BMS-986104 derivative 12 exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1 (S1P1). This modulation leads to biased signaling, which affects lymphocyte migration and sequestration. The compound’s action involves the activation of specific pathways, including GTP-binding protein signaling and calcium mobilization, which contribute to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
BMS-986104 derivative 12 is compared with other S1P1 receptor modulators such as fingolimod (FTY720). Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 derivative 12 demonstrates improved cardiovascular and pulmonary safety profiles while maintaining equivalent efficacy in preclinical models . Similar compounds include:
- Fingolimod (FTY720)
- Siponimod
- Ozanimod
- Ponesimod
These compounds share similar mechanisms of action but differ in their safety profiles and specific receptor interactions .
Eigenschaften
Molekularformel |
C21H33NO2 |
---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C21H33NO2/c1-2-24-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-23/h7-8,13,16,20,23H,2-6,9-12,14-15,22H2,1H3/t16-,20+,21-/m1/s1 |
InChI-Schlüssel |
PYZTXDCPUPYILV-TYCQWZJGSA-N |
Isomerische SMILES |
CCOCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
Kanonische SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.